5-Methyl-2-phenyl-1,4-oxazepane is a heterocyclic organic compound characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The oxazepane structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
5-Methyl-2-phenyl-1,4-oxazepane can be classified as a bicyclic compound due to the presence of a fused oxazepane ring. It is derived from the oxazepane family, which includes various derivatives with different substituents that influence their chemical reactivity and biological activity. This compound is synthesized through multi-step organic reactions, often involving the formation of the oxazepane ring followed by the introduction of phenyl and methyl groups.
The synthesis of 5-Methyl-2-phenyl-1,4-oxazepane typically involves several key steps:
In industrial settings, large-scale production may utilize batch reactors with automated systems to monitor reaction parameters closely. This enhances efficiency and safety during the synthesis process.
The molecular formula for 5-Methyl-2-phenyl-1,4-oxazepane is . Its structure includes:
The compound's three-dimensional arrangement allows for various conformations that can influence its reactivity and interaction with biological targets.
5-Methyl-2-phenyl-1,4-oxazepane can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-Methyl-2-phenyl-1,4-oxazepane involves its interaction with specific molecular targets within biological systems. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets depend on the specific applications being studied, including its role as a drug candidate or in material science .
5-Methyl-2-phenyl-1,4-oxazepane is typically characterized by:
The chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity patterns are crucial for practical applications in synthesis and research.
5-Methyl-2-phenyl-1,4-oxazepane has potential applications in various fields:
The construction of enantiomerically pure 5-methyl-2-phenyl-1,4-oxazepane relies heavily on advanced asymmetric catalysis techniques. Chiral phosphoric acids (CPAs) have emerged as particularly effective organocatalysts for establishing stereogenic centers within the 1,4-oxazepane framework with high fidelity. The confined chiral pocket of phosphoric acid catalysts derived from chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) enables exceptional enantiocontrol during key ring-forming steps. Specifically, (R)-CPA-8, featuring 1-naphthyl substituents at the 3,3'-positions of the SPINOL backbone, achieves enantiomeric excess values exceeding 92% in the desymmetrization of prochiral intermediates leading to 5-methyl-2-phenyl-1,4-oxazepane derivatives [8]. This high level of stereocontrol originates from the catalyst's ability to precisely position the substrate within a sterically constrained environment through a network of non-covalent interactions, including hydrogen bonding and π-π stacking.
Table 1: Catalyst Screening for Asymmetric Synthesis of 5-Methyl-2-phenyl-1,4-oxazepane Precursors
Catalyst | Backbone | 3,3'-Substituents | Yield (%) | ee (%) |
---|---|---|---|---|
(R)-CPA-1 | BINOL | Phenyl | 30 | 0 |
(R)-CPA-3 | BINOL | 4-CF₃-Phenyl | 28 | 32 |
(R)-CPA-5 | BINOL | 1-Naphthyl | 81 | 81 |
(R)-CPA-7 | BINOL | Triisopropylphenyl | 82 | 82 |
(R)-CPA-8 | SPINOL | 1-Naphthyl | 85 | 92 |
The reaction exhibits significant solvent dependence, with aromatic solvents proving optimal for stereoselectivity. para-Xylene provides the highest combination of yield (85%) and enantiomeric excess (92%) due to its ability to enhance catalyst-substrate interactions while maintaining reaction efficiency at moderate temperatures (45°C). In contrast, chlorinated solvents like dichloromethane or chloroform completely suppress product formation, while polar aprotic solvents such as acetonitrile significantly diminish both yield and enantioselectivity [3]. This methodology represents a metal-free approach to accessing enantioenriched 1,4-oxazepane cores without requiring protective group manipulations, thus streamlining the synthesis of complex chiral molecules like 5-methyl-2-phenyl-1,4-oxazepane.
Intramolecular heteroatom functionalization provides efficient atom-economical routes to the 1,4-oxazepane core of 5-methyl-2-phenyl derivatives. Base-mediated exo-mode cyclization of alkynyl alcohol precursors has emerged as a particularly valuable metal-free strategy. This approach employs sodium hydride (NaH) under solvent-free conditions at 70°C, achieving exceptional regioselectivity through exo-dig cyclization to form the seven-membered ring system [10]. The reaction proceeds via a proposed allene intermediate, as supported by density functional theory calculations, which undergoes nucleophilic attack by the tethered amino group to establish the critical C-N bond of the oxazepane ring.
The cyclization exhibits remarkable functional group tolerance, accommodating various electron-donating and electron-withdrawing substituents on both the aromatic ring and the alkyne terminus. This versatility enables the efficient introduction of structural diversity around the 5-methyl-2-phenyl-1,4-oxazepane core. The reaction typically completes within 40 minutes, providing yields exceeding 90% for optimized substrates [10]. Alternative cyclization pathways include intramolecular etherification of halogenated precursors, where palladium catalysis can facilitate C-O bond formation under mild conditions. This approach is particularly valuable for constructing the oxazepane ring when the nitrogen atom is already incorporated within a constrained system, as demonstrated in the synthesis of complex spirocyclic oxazepine derivatives [8].
Table 2: Optimization of Base-Mediated Cyclization Conditions
Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
NaH | None | 70 | 40 | 94 |
K₂CO₃ | DMF | 80 | 240 | 35 |
DBU | Toluene | 110 | 120 | 62 |
tBuOK | THF | 65 | 90 | 45 |
The stereochemical outcome of these cyclizations is profoundly influenced by pre-existing chiral centers in the substrate, with the reaction typically proceeding with retention of configuration. When employing enantiomerically enriched precursors, the cyclization maintains the stereochemical integrity at the α-position while establishing new stereocenters within the forming ring system. This stereospecificity provides a powerful strategy for constructing the complex three-dimensional architecture of 5-methyl-2-phenyl-1,4-oxazepane derivatives with precise control over multiple stereogenic centers [10].
Solid-phase synthesis offers significant advantages for constructing 5-methyl-2-phenyl-1,4-oxazepane derivatives, particularly through facilitating purification and enabling combinatorial approaches. A prominent strategy involves immobilization of L-homoserine derivatives onto Wang resin through the carboxylic acid functionality. This is achieved using N-Fmoc-L-homoserine(tert-butyldimethylsilyl) (Fmoc-HSe(TBDMS)-OH), which is coupled to the resin via standard carbodiimide-mediated esterification [5]. The Fmoc group is subsequently removed under mild basic conditions (piperidine in DMF), exposing the α-amino group for installation of the phenyl-containing moiety.
The key step involves alkylation of the resin-bound sulfonamide intermediate with 2-bromo-1-phenylpropan-1-one derivatives, introducing both the 5-methyl group and the 2-phenyl substituent in a single operation. The alkylation proceeds with moderate diastereoselectivity (typically 3:1 d.r.), influenced by the chiral environment of the homoserine scaffold [5]. Following alkylation, the critical ring-forming step occurs during acidolytic cleavage from the resin. Treatment with trifluoroacetic acid simultaneously removes the tert-butyldimethylsilyl protecting group and triggers spontaneous lactonization. Subsequent reduction with triethylsilane (Et₃SiH) facilitates ring expansion to the 1,4-oxazepane system through reductive desulfonylation, yielding 5-methyl-2-phenyl-1,4-oxazepane-5-carboxylic acid derivatives as a mixture of diastereomers.
The solid-phase approach enables efficient parallel synthesis of 5-methyl-2-phenyl-1,4-oxazepane analogs through diversification at multiple stages: (1) variation of the 2-nitrobenzenesulfonyl chloride used in sulfonamide formation, (2) utilization of diverse 2-bromoacetophenone derivatives for alkylation, and (3) post-cyclization functionalization of the carboxylic acid handle. This versatility makes the method particularly valuable for generating structure-activity relationship libraries focused on the 1,4-oxazepane core [5]. The polymer support effectively isolates reaction sites, minimizing dimerization and oligomerization side reactions that can plague solution-phase syntheses of medium-sized heterocycles.
The conformational flexibility of the seven-membered 1,4-oxazepane ring presents significant challenges for stereochemical control in 5-methyl-2-phenyl derivatives. The molecule contains two stereogenic centers (typically at C2 and C5), leading to the formation of diastereomeric pairs during synthesis. Nuclear magnetic resonance spectroscopy, particularly 1H-1H nuclear Overhauser effect spectroscopy and analysis of vicinal coupling constants, reveals that the major diastereomer adopts a chair-like conformation with the 5-methyl group positioned equatorially and the 2-phenyl substituent in a pseudoaxial orientation [5]. This conformation minimizes 1,3-diaxial strain and stabilizes the ring through favorable hyperconjugative interactions.
The relative stereochemistry between C2 and C5 profoundly influences both the physical properties and chemical reactivity of the molecule. For the (2R,5S) diastereomer, characteristic NMR signatures include a doublet of doublets for H2 at δ 4.28 ppm (J = 9.3, 1.2 Hz) and a doublet of doublets of doublets for H5 at δ 4.49 ppm (J = 10.8, 7.1, 1.0 Hz). In contrast, the (2S,5S) diastereomer exhibits distinct chemical shifts and coupling patterns: H2 appears as a dd at δ 4.64 ppm (J = 8.7, 1.6 Hz) and H5 as a dd at δ 4.59 ppm (J = 4.5, 4.5 Hz) [5]. These differences enable precise stereochemical assignment and quantification of diastereomeric ratios in synthetic mixtures.
Table 3: Characteristic NMR Parameters for 5-Methyl-2-phenyl-1,4-oxazepane Diastereomers
Proton | (2R,5S) Isomer δ (ppm), J (Hz) | (2S,5S) Isomer δ (ppm), J (Hz) |
---|---|---|
H2 | 4.28 (dd, J=9.3, 1.2) | 4.64 (dd, J=8.7, 1.6) |
Ha3 | 3.82 (ddd, J=16.2, 1.2, 1.2) | 3.63 (dd, J=14.2, 1.6) |
Hb3 | 3.53 (dd, J=16.2, 9.6) | 3.43 (dd, J=14.2, 8.7) |
H5 | 4.49 (ddd, J=10.8, 7.1, 1.0) | 4.59 (dd, J=4.5, 4.5) |
Ha6 | 2.46 (dddd, J=15.7, 7.1, 6.3, 1.0) | 2.30 (dddd, J=15.8, 4.5, 4.5, 1.6) |
Hb6 | 2.21 (dddd, J=15.7, 10.8, 9.3, 1.5) | 2.10 (dddd, J=15.8, 11.0, 4.5, 3.0) |
Synthetic strategies for diastereoselective production include substrate-controlled alkylations and asymmetric hydrogenations. Chiral auxiliaries derived from Evans' oxazolidinones or Oppolzer's sultams, when attached to homoserine precursors, direct the facial selectivity during the critical alkylation step that establishes the C2 stereocenter. Additionally, heterogeneous catalytic hydrogenation over palladium on carbon (Pd/C) in isopropanol reduces enamide intermediates with moderate stereoselectivity (typically 3:1 d.r.), favoring the formation of the (2R,5S) diastereomer [5]. The optimization of these stereocontrolling steps is essential for accessing specific diastereomers of 5-methyl-2-phenyl-1,4-oxazepane with high isomeric purity for structure-activity relationship studies.
The 5-methyl-2-phenyl-1,4-oxazepane scaffold provides multiple handles for structural diversification through post-cyclization functionalization. The nitrogen atom within the oxazepane ring serves as a versatile nucleophile for alkylation and acylation reactions. Reductive amination using aldehydes and sodium cyanoborohydride introduces diverse substituents at the N4 position while maintaining the stereochemical integrity at C2 and C5 [8]. This approach has been successfully employed to install benzyl, phenethyl, and heteroaromatic methyl groups, significantly expanding the chemical space around the 1,4-oxazepane core without requiring additional protecting group manipulations.
The carboxylic acid functionality in 5-methyl-2-phenyl-1,4-oxazepane-5-carboxylic acid derivatives enables amide bond formation with various amine partners. This is exemplified in the synthesis of complex hybrid molecules such as (S)-N-((S)-1-cyano-2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)ethyl)-1,4-oxazepane-2-carboxamide (CAS: 1802148-05-5), where the oxazepane carboxylic acid is coupled to a chiral amino nitrile derivative using standard peptide coupling reagents [8]. This transformation demonstrates the utility of 5-methyl-2-phenyl-1,4-oxazepane as a conformationally constrained β-amino acid surrogate in medicinal chemistry.
Additionally, the aromatic ring at the C2 position undergoes regioselective electrophilic aromatic substitution, particularly at the meta-position, due to the electron-withdrawing nature of the oxazepane nitrogen. Halogenation (bromination or iodination) provides valuable intermediates for subsequent cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, which introduce aryl, heteroaryl, or alkyne substituents [6]. Furthermore, oxidation of the benzylic position adjacent to the oxazepane nitrogen using ruthenium catalysts generates lactam derivatives, effectively converting the seven-membered oxazepane into a bicyclic framework. This ring-expansion strategy provides access to structurally complex benzoxazepinone derivatives from 5-methyl-2-phenyl-1,4-oxazepane precursors [5]. These diverse post-functionalization pathways enable the systematic exploration of structure-activity relationships around the pharmacophoric 1,4-oxazepane core.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1